An In-Depth Technical Guide to 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde (CAS 104704-09-8)
An In-Depth Technical Guide to 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde (CAS 104704-09-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of a Functionalized Bipyridine
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, renowned for its robust chelating ability with a vast array of metal ions. The strategic introduction of functional groups onto this privileged framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby enabling their application in diverse fields such as catalysis, materials science, and biomedical research. 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde stands out as a particularly valuable derivative. The presence of a methyl group at the 4'-position offers a subtle electronic perturbation and enhances solubility in organic solvents, while the aldehyde functionality at the 4-position provides a reactive handle for further molecular elaboration. This guide offers a comprehensive overview of the synthesis, characterization, and burgeoning applications of this versatile ligand, providing researchers with the foundational knowledge to harness its full potential.
Physicochemical Properties
4'-methyl-[2,2'-bipyridine]-4-carbaldehyde is a solid at room temperature with a melting point of 130-131 °C.[1] It is classified as a member of the bipyridine class of compounds and is an arenecarbaldehyde.[1]
| Property | Value | Source |
| CAS Number | 104704-09-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀N₂O | [1][2][3] |
| Molecular Weight | 198.22 g/mol | [1][4] |
| IUPAC Name | 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde | [2][3] |
| Synonyms | 4-Formyl-4'-methyl-2,2'-bipyridine, 2-(4-methylpyridin-2-yl)pyridine-4-carbaldehyde | [1] |
| Melting Point | 130-131 °C | [1] |
| Appearance | Solid | |
| Storage | 2-8°C, under inert atmosphere | [4] |
Synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Conceptual Synthetic Workflow:
A plausible synthetic route would involve the coupling of a pyridine-4-carbaldehyde derivative with a 2-bromo-4-methylpyridine or a corresponding boronic acid/ester derivative. The choice of catalyst, typically a palladium complex, and reaction conditions are crucial for achieving high yields and purity.
Caption: Conceptual workflow for the synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde.
Spectroscopic Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized ligand. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The methyl group protons will appear as a singlet, typically in the upfield region (around 2.4-2.6 ppm). The aldehyde proton will be a singlet in the downfield region (around 10.0-10.2 ppm). The aromatic protons will exhibit characteristic coupling patterns (doublets, triplets, and doublets of doublets) that can be assigned to specific positions on the bipyridine core.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 12 carbon atoms. The aldehyde carbonyl carbon will have a characteristic chemical shift in the downfield region (around 190-195 ppm). The methyl carbon will appear in the upfield region (around 20-25 ppm). The remaining aromatic carbons will have chemical shifts in the typical range for pyridine rings.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies to expect include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | ~1700-1720 |
| Aromatic C=C and C=N | Stretching | ~1400-1600 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (methyl) | Stretching | ~2850-2960 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde in a suitable solvent (e.g., acetonitrile or dichloromethane) is expected to exhibit strong absorption bands in the ultraviolet region. These absorptions correspond to π→π* transitions within the conjugated bipyridine system.[5] The presence of the aldehyde group may lead to a lower energy n→π* transition, which is typically weaker in intensity.[6]
Coordination Chemistry and Applications
The true utility of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde lies in its ability to form stable complexes with a wide range of transition metals, including but not limited to ruthenium, iridium, and palladium. The bidentate nature of the bipyridine core allows for the formation of a stable five-membered chelate ring with the metal center.
Caption: Chelation of a metal ion by 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde.
Ruthenium and Iridium Complexes: Photophysical Properties
Ruthenium(II) and Iridium(III) complexes of bipyridine ligands are renowned for their rich photophysical properties, making them key components in light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The introduction of the 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde ligand allows for the systematic tuning of the emission wavelengths and quantum yields of these complexes. The aldehyde group can also serve as an anchor point for conjugation to other molecules or materials.
Palladium Complexes: Catalytic Applications
Palladium complexes bearing bipyridine ligands are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck) and C-H functionalization.[7][8][9][10] The electronic and steric environment provided by the 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde ligand can influence the activity and selectivity of the palladium catalyst.[9]
Post-Synthetic Modification: The Role of the Aldehyde Group
A key feature of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde is the presence of the aldehyde functionality. This group is a versatile synthetic handle that allows for the post-synthetic modification of its metal complexes. This opens up a vast chemical space for creating more complex and functional molecular architectures.
Potential Post-Synthetic Modifications:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new C-N bonds.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Reaction with various nucleophiles, such as hydrazines or hydroxylamines, to form imines, oximes, or hydrazones.
These modifications can be used to:
-
Attach the metal complex to a solid support for heterogeneous catalysis.
-
Introduce new functionalities for sensing or biological targeting.
-
Construct multimetallic assemblies with unique electronic and photophysical properties.
Caption: Pathways for post-synthetic modification of metal complexes of the title ligand.
Safety and Handling
4'-methyl-[2,2'-bipyridine]-4-carbaldehyde is classified as a warning-level hazard, causing skin and serious eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area, under an inert atmosphere, and at a temperature of 2-8°C.[4]
Conclusion and Future Outlook
4'-methyl-[2,2'-bipyridine]-4-carbaldehyde is a valuable and versatile building block for the construction of functional metal complexes. Its straightforward synthesis (in principle) and the presence of a reactive aldehyde group make it an attractive ligand for a wide range of applications. Future research will likely focus on the development of novel catalysts with enhanced activity and selectivity, the design of new luminescent materials with tailored photophysical properties, and the exploration of its potential in biomedical applications through conjugation to biomolecules. The continued exploration of the coordination chemistry of this ligand promises to yield exciting new discoveries and technologies.
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